molecular formula C12H13NO2 B058490 Ethyl 3-(4-cyanophenyl)propanoate CAS No. 116460-89-0

Ethyl 3-(4-cyanophenyl)propanoate

Cat. No. B058490
M. Wt: 203.24 g/mol
InChI Key: HMUZQCWYRBYXOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3-(4-cyanophenyl)propanoate can be synthesized through various methods. A notable approach is the reaction of ethyl 3-iodopropionate with p-cyanophenylzinc bromide, showcasing a method for arylation and coupling reactions facilitated by metal-catalyzed processes (Jensen, Kneisel, & Knochel, 2003). This method emphasizes the efficiency and versatility of modern synthetic chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of ethyl 3-(4-cyanophenyl)propanoate has been explored through spectroscopic and diffractometric studies, revealing intricate details about its conformation and intermolecular interactions. For instance, studies utilizing single crystal X-ray diffraction provide insight into its crystal packing, demonstrating the significance of N⋯π and O⋯π interactions (Zhang, Wu, & Zhang, 2011).

Scientific Research Applications

1. Anti-Gastric Cancer Activity

  • Summary of Application: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a compound designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, has been found to exhibit anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .
  • Methods of Application: The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. The in vitro anticancer activity of the compound was then tested on three human gastric cancer cells .
  • Results or Outcomes: The study found that the compound exhibited anti-cancer activity against the tested gastric cancer cell lines .

2. Production of Biologically Active Compounds

  • Summary of Application: A novel ethyl 3®-acetamido-3-(4-hydroxyphenyl)propanoate was isolated from the marine fungus Penicillium thomii KMM 4680. This compound is interesting as a producer of biologically active compounds .
  • Methods of Application: The fungus was cultivated on standard rice medium for 21 days at room temperature. The fungal mycelium with medium was then extracted with EtOAc .
  • Results or Outcomes: The extraction process yielded a novel ethyl 3®-acetamido-3-(4-hydroxyphenyl)propanoate .

3. Intermediate in the Synthesis of Dabigatran Etexilate

  • Summary of Application: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
  • Methods of Application: The compound is synthesized as part of the process to produce Dabigatran etexilate .
  • Results or Outcomes: The successful synthesis of Dabigatran etexilate, a potent thrombin inhibitor .

4. Chemical Research

  • Summary of Application: Ethyl 3-amino-3-(4-cyanophenyl)propanoate is used in chemical research . It’s a unique chemical provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application: The specific methods of application can vary widely depending on the nature of the research .
  • Results or Outcomes: The outcomes can also vary widely, as this compound is used in a variety of research contexts .

5. Unique Chemical for Early Discovery Researchers

  • Summary of Application: Ethyl 3-amino-3-(4-cyanophenyl)propanoate is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
  • Methods of Application: The specific methods of application can vary widely depending on the nature of the research .
  • Results or Outcomes: The outcomes can also vary widely, as this compound is used in a variety of research contexts .

6. Intermediate in the Synthesis of Other Compounds

  • Summary of Application: Ethyl 2-amino-3-(4-cyanophenyl)propanoate hydrochloride is used as an intermediate in the synthesis of other compounds .
  • Methods of Application: The compound is synthesized as part of the process to produce other compounds .
  • Results or Outcomes: The successful synthesis of other compounds .

properties

IUPAC Name

ethyl 3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUZQCWYRBYXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465768
Record name ethyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-cyanophenyl)propanoate

CAS RN

116460-89-0
Record name ethyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pd/C (0.6 g, 10%, 50% water wet) was added to a solution of ethyl (2E)-3-(4-cyanophenyl)-2-propenoate (2.7 g, 13.42 mmol) in ethyl acetate (40 mL) under an argon atmosphere. It was mixed with TEA (3.74 mL, 26.8 mmol) and formic acid (2.57 mL, 67.1 mmol). The reaction mixture was refluxed at 90° C. under argon for 1 h. It was filtered through a Celite pad. The filtrate was then washed with water, 5% NaHCO3 solution and brine, dried over Na2SO4, and concentrated to provide the title compound as a pale yellow oil (2.65 g, 97% yield). LCMS: rt=2.94 min, [M+H+]=204.0
[Compound]
Name
TEA
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Pd/C (5 g, 10%) was added to a solution of 3-(4-cyanophenyl)acrylic acid ethyl ester (50 g, 0.25 mol; see step (i) above) in dry ethyl acetate (500 mL) under a nitrogen atmosphere, followed by triethylamine (50.3 g, 0.5 mol) and formic acid (57.2 g, 1.24 mol). The mixture was refluxed overnight under a nitrogen atmosphere. After the completion of the reaction (monitored by TLC), the mixture was filtered and the filtrate then washed with water, 5% NaHCO3 solution and brine, before being dried over sodium sulfate. Solvent evaporation under reduced pressure yielded 50 g (99%) of the sub-title compound as a pale yellow oil.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

(E)-Ethyl 3-(4-cyanophenyl)acrylate (13.9 g, 69.1 mmol) in tetrahydrofuran (100 ml) was hydrogenated over 10% Palladium-Carbon (4.00 g) at atmospheric pressure. After removal of the catalyst, the filtrate was concentrated in vacuo to give ethyl 3-(4-cyanophenyl)propionate as a yellow oil (13.7 g, 98%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Palladium-Carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-cyanophenyl)propanoate
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Ethyl 3-(4-cyanophenyl)propanoate

Citations

For This Compound
4
Citations
E Alacid, C Nájera - Synfacts, 2008 - thieme-connect.com
Significance: Palladacycle 1 derived from Kaiser oxime resin catalyzed the chemoselective Heck reaction of acrolein diethyl acetal with aryl halides. Thus, the reaction of acrolein diethyl …
Number of citations: 1 www.thieme-connect.com
GF Orr, DL Musso, GE Boswell, JL Kelley… - Journal of medicinal …, 1995 - ACS Publications
A series of l-[(2-hydroxyethoxy) methyl]-5-benzyluracils were synthesized and tested for inhibition ofmurine liver uridine phosphorylase (UrdPase). Inhibitors of UrdPase are reported to …
Number of citations: 21 pubs.acs.org
E Alacid, C Najera - 2008 - Wiley Online Library
A polymer palladacycle derived from Kaiser oxime resin was used as a source of palladium(0) in the chemoselective Heck reaction of acrolein diethyl acetal with aryl halides under …
E Zysman-Colman - thieme-connect.com
Alkylarenes represent an important class of compounds that are used in myriad industrial applications. For instance, ethylbenzene is used as feedstock for styrene production while …
Number of citations: 0 www.thieme-connect.com

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